![molecular formula C23H19BrN2O2S B11213835 [3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone](/img/structure/B11213835.png)

[3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

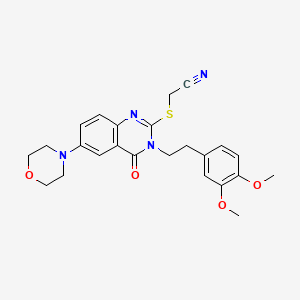

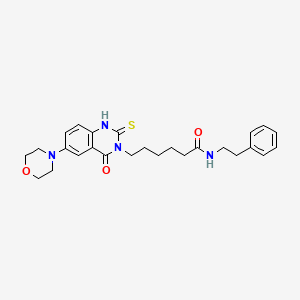

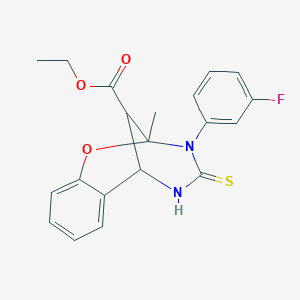

3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter eine Aminogruppe, ein Furanring, ein Thienoquinolin-Kern und ein Bromphenylmethanon-Rest. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsgegenstand in verschiedenen Bereichen der Wissenschaft, darunter die pharmazeutische Chemie, die organische Synthese und die Materialwissenschaft.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon umfasst in der Regel einen mehrstufigen Prozess. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Thienoquinolin-Kerns: Die Synthese beginnt mit der Konstruktion des Thienoquinolin-Kerns. Dies kann durch eine Cyclisierungsreaktion erreicht werden, die einen geeigneten Vorläufer, wie z. B. 2-Aminothiophenol und einen β-Ketoester, unter sauren oder basischen Bedingungen umfasst.

Einführung des Furanrings: Der Furanring wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt. Dies beinhaltet die Reaktion des Thienoquinolin-Zwischenprodukts mit 5-Methylfuran in Gegenwart eines Lewis-Säure-Katalysators, wie z. B. Aluminiumchlorid.

Aminierung: Die Aminogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt. Dies kann erreicht werden, indem das Zwischenprodukt mit einem geeigneten Amin, wie z. B. Ammoniak oder einem Alkylamin, unter milden Bedingungen umgesetzt wird.

Addition des Bromphenylmethanons: Der letzte Schritt beinhaltet die Addition des Bromphenylmethanon-Rests. Dies kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki-Miyaura-Kreuzkupplungsreaktion, unter Verwendung eines Palladiumkatalysators und einer geeigneten Base erreicht werden.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit des Prozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinolin-Derivaten oxidiert werden. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Tetrahydroderivate umwandeln. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Die Aminogruppe und der Bromphenyl-Rest können an nucleophilen Substitutionsreaktionen teilnehmen. Gängige Reagenzien sind Alkylhalogenide und Acylchloride.

Kupplungsreaktionen: Die Verbindung kann Kupplungsreaktionen, wie z. B. Suzuki-Miyaura- und Heck-Reaktionen, eingehen, um verschiedene Biaryl-Derivate zu bilden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Alkylhalogenide, Acylchloride, nucleophile Bedingungen.

Kupplungsreaktionen: Palladiumkatalysatoren, geeignete Basen (z. B. Kaliumcarbonat), inerte Atmosphäre (z. B. Stickstoff oder Argon).

Hauptprodukte

Oxidation: Chinolin-Derivate.

Reduktion: Tetrahydroderivate.

Substitution: Alkylierte oder acylierte Derivate.

Kupplungsreaktionen: Biaryl-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Im Bereich der Chemie wird 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesemethoden und Reaktionsmechanismen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und anticancerogene Eigenschaften. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Werkzeug für die Medikamentenforschung und -entwicklung.

Medizin

In der pharmazeutischen Chemie wird 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon auf seine potenziellen therapeutischen Anwendungen untersucht. Es könnte als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen, wie z. B. Krebs und Infektionskrankheiten.

Industrie

Im Industriesektor wird diese Verbindung bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organischer Halbleiter und Leuchtdioden (LEDs). Seine einzigartigen elektronischen Eigenschaften machen es für verschiedene technologische Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Verbindung in biologischen Systemen an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Der genaue Wirkmechanismus hängt von der spezifischen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 2-(3-BROMOBENZOYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the thienoquinoline core can interact with hydrophobic pockets. The methylfuran moiety may enhance the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon : Besitzt ein Bromatom an einer anderen Position im Phenylring.

- 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon : Enthält ein Chloratom anstelle eines Bromatoms.

3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydroquinolin-2-ylmethanon: Fehlt der Thieno-Ring.

Einzigartigkeit

Die Einzigartigkeit von 3-Amino-4-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanon liegt in seiner spezifischen Kombination aus funktionellen Gruppen und strukturellen Merkmalen. Das Vorhandensein des Thienoquinolin-Kerns, des Furanrings und des Bromphenylmethanon-Rests verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen machen.

Eigenschaften

Molekularformel |

C23H19BrN2O2S |

|---|---|

Molekulargewicht |

467.4 g/mol |

IUPAC-Name |

[3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(3-bromophenyl)methanone |

InChI |

InChI=1S/C23H19BrN2O2S/c1-12-9-10-17(28-12)18-15-7-2-3-8-16(15)26-23-19(18)20(25)22(29-23)21(27)13-5-4-6-14(24)11-13/h4-6,9-11H,2-3,7-8,25H2,1H3 |

InChI-Schlüssel |

WFCBGGIGYNLBRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC(=CC=C5)Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213754.png)

![4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213762.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11213769.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11213774.png)

![2-(2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11213787.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213794.png)

![4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213807.png)

![5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213837.png)

![Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213850.png)

![11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11213857.png)